1-[3-(2-Hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-2-methylpropoxy]propan-2-ol
Description
This compound is a polyol ether featuring a central propane backbone substituted with multiple 2-hydroxypropoxy groups. Its structure includes a branched arrangement of hydroxypropoxy and hydroxymethylpropoxy moieties, resulting in a highly polar and hydrophilic molecule.
Properties
IUPAC Name |
1-[3-(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-2-methylpropoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O6/c1-11(15)5-18-8-14(4,9-19-6-12(2)16)10-20-7-13(3)17/h11-13,15-17H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHUHZFFDYKBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(C)(COCC(C)O)COCC(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Poly(oxy(methyl-1,2-ethanediyl)), alpha-hydro-omega-hydroxy-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21525 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
25723-16-4 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy-, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylidynetrimethanol, propoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-[3-(2-Hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-2-methylpropoxy]propan-2-ol, a compound with the molecular formula C14H30O6, is notable for its potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C14H30O6
- Molecular Weight : 286.39 g/mol
- Structure : The compound features multiple hydroxypropoxy groups which contribute to its solubility and reactivity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and modulate cellular processes. Key mechanisms include:
- Membrane Interaction : The hydroxypropoxy groups enhance the compound's amphiphilicity, allowing it to integrate into lipid bilayers and influence membrane fluidity.
- Enzyme Modulation : Preliminary studies suggest that it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Antioxidant Properties : The presence of hydroxyl groups is associated with antioxidant activity, potentially reducing oxidative stress in cells.
Efficacy in Biological Systems
Research has demonstrated varying degrees of efficacy across different biological systems:
- Cell Culture Studies : In vitro experiments using human cell lines have shown that the compound can promote cell viability and proliferation under oxidative stress conditions.
- Animal Models : Preliminary animal studies indicate potential benefits in reducing inflammation and enhancing recovery from injuries, though more extensive research is required.
Data Table: Summary of Biological Activity Findings
Case Studies
-
Case Study 1: Antioxidant Activity
- A study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated significant scavenging activity compared to control substances, suggesting potential applications in formulations aimed at oxidative stress mitigation.
-
Case Study 2: Anti-inflammatory Effects
- In a rodent model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and selected analogs:
Key Findings :
Hydrophilicity vs. Lipophilicity :
- The target compound’s hydroxyl-rich structure contrasts with methoxy-dominated analogs (e.g., tripropylene glycol methyl ether), which exhibit lower polarity and higher organic solvent compatibility .
- Compared to aromatic derivatives like Cetamolol , the absence of lipophilic aryl groups in the target compound reduces membrane permeability but enhances aqueous solubility.
Reactivity and Stability :
- Hydroxyl groups in the target compound increase susceptibility to oxidation and esterification reactions compared to ethers like tripropylene glycol methyl ether .
- Branched analogs (e.g., pentaerythritol propoxylate) demonstrate superior thermal stability due to their symmetrical, crosslinkable structures .
Biological Activity: Unlike Cetamolol or 1-(2-Allyl-phenoxy)-3-amino-propan-2-ol , the target compound lacks nitrogen-containing functional groups (e.g., amino or amide), limiting direct pharmacological activity. However, its hydroxyl density may support applications in drug solubilization or controlled-release systems.
The target compound’s hydroxyl groups may reduce acute toxicity but require evaluation for dermal sensitization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
